1-Methylphthalazine
Overview
Description
1-Methylphthalazine is an organic compound with the molecular formula C9H8N2. It is a derivative of phthalazine, a bicyclic heterocycle consisting of a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylphthalazine can be synthesized through several methods. One common approach involves the lithiation of substituted 2-bromobenzaldehyde acetals, followed by formylation, deprotection, and condensative cyclization with hydrazine . The reaction conditions typically involve the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C), followed by the addition of anhydrous N,N-dimethylformamide. The resulting aldehydes are then deprotected and reacted with hydrazine in ethanol to yield the desired phthalazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using alkaline potassium permanganate to yield pyridazine dicarboxylic acid.
Reduction: Reduction with zinc and hydrochloric acid produces orthoxylylene diamine.
Substitution: It forms addition products with alkyl iodides and undergoes substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl iodides, phosphorus oxychloride, and other halogenating agents.
Major Products Formed:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Chlorphthalazine, isoindole, and phthalimidine.
Scientific Research Applications
1-Methylphthalazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylphthalazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth . Others may interact with gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2), and voltage-gated calcium channels, contributing to their pharmacological effects .
Comparison with Similar Compounds
1-Methylphthalazine can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which shares the same bicyclic structure but lacks the methyl group.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms in the bicyclic ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various pharmacological and industrial applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methylphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-9-5-3-2-4-8(9)6-10-11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPPGNAYZJZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343321 | |
Record name | 1-Methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5004-46-6 | |
Record name | 1-Methylphthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5004-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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